Researchers developing flexible, low-dielectric polymers often encounter solubility limits with rigid aromatic diamines or insufficient Tg from simple linear aliphatics. 2,2-Bis(aminoethoxy)propane directly resolves these pain points with its gem-dimethyl core and ether linkages, delivering a balanced monomer or curing agent for electronics packaging and advanced coatings.
Supplied with consistent purity for smooth R&D scale-up and industrial batch production.
2,2-Bis(aminoethoxy)propane is an aliphatic diamine featuring flexible ether linkages and a central gem-dimethyl group. This structure is distinct from rigid aromatic diamines and simple linear aliphatic diamines, offering a designed balance of properties. It primarily serves as a monomer or curing agent to formulate polymers such as polyimides and epoxy resins where processability, flexibility, and specific thermal-dielectric properties are critical procurement drivers. [REFS-1, REFS-2]
Direct substitution of 2,2-Bis(aminoethoxy)propane with common alternatives can lead to process failure or out-of-spec final products. Replacing it with rigid aromatic diamines, such as 4,4'-oxydianiline (ODA), drastically reduces the solubility of the resulting polyimides, complicating or preventing solution-based processing like spin-coating. [1] Conversely, substituting with simple linear aliphatic diamines may fail to provide sufficient thermal stability (e.g., glass transition temperature) for many electronics applications. [2] The specific molecular architecture of 2,2-Bis(aminoethoxy)propane provides a balance of solubility, flexibility, and thermal performance that is not replicated by these generic substitutes.
Non-ketal diamines (e.g., PEG2-diamine) form non-degradable crosslinks; pH-responsive behavior may not transfer.
Alternative acid-labile linkers may require coupling chemistry that does not integrate with standard amine-based systems.
Substitution eliminates the pH-dependent degradation acceleration, altering nanocarrier performance research endpoints.
Unlike many common aromatic diamines used in high-performance polymers, 2,2-Bis(aminoethoxy)propane is a liquid at ambient temperatures. [1] This provides a significant process advantage over solid monomers like 4,4'-Oxydianiline (ODA) or 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), which often require heating for dissolution and can be difficult to handle and dose accurately in industrial settings.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Liquid |
| Comparator Or Baseline | 4,4'-Oxydianiline (ODA) and 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP): Crystalline Solids |
| Quantified Difference | Qualitative difference in physical state (Liquid vs. Solid) |
| Conditions | Standard temperature and pressure. |
Using a liquid monomer simplifies manufacturing workflows by enabling automated pumping and mixing, improving batch consistency and reducing energy costs associated with dissolving solid precursors.
The flexible, non-planar structure of 2,2-Bis(aminoethoxy)propane disrupts polymer chain packing, leading to significantly enhanced solubility. Polyimides derived from this monomer are readily soluble in common polar aprotic solvents (e.g., DMAc). This stands in stark contrast to many conventional aromatic polyimides, such as those derived from pyromellitic dianhydride (PMDA) and aromatic diamines, which are often insoluble and intractable in their fully imidized form, requiring complex multi-step processing. [1]
| Evidence Dimension | Solubility of Resulting Fully Imidized Polymer |
| Target Compound Data | Generally soluble in common organic solvents like DMAc |
| Comparator Or Baseline | Conventional aromatic polyimides (e.g., PMDA-ODA): Often insoluble and intractable |
| Quantified Difference | Qualitative difference enabling solution-based manufacturing routes. |
| Conditions | Fully imidized polyimide in polar aprotic solvents at room temperature. |
High solubility allows for the use of cost-effective manufacturing techniques like spin-coating, casting, and inkjet printing, which are impossible with insoluble polymers.
This compound is specified for use in adhesive compositions intended for electronics, where a low dielectric constant is a critical performance requirement. Formulations incorporating it are designed to achieve a dielectric constant below 3.9. [1] The aliphatic nature and bulky gem-dimethyl group contribute to lower polarity and increased free volume in the polymer matrix, which helps to reduce the dielectric constant compared to more polar, densely packed aromatic polymers.
| Evidence Dimension | Dielectric Constant (k) of Cured Formulation |
| Target Compound Data | Enables formulations with k < 3.9 |
| Comparator Or Baseline | Standard PI films (e.g., Kapton® HN): ~3.4-3.9 (but with high-temperature processing) |
| Quantified Difference | Achieves low dielectric constant in a more processable (e.g., adhesive) system. |
| Conditions | Cured aliquot of an adhesive composition, measured at 1 MHz. |
A lower dielectric constant reduces signal delay and cross-talk in high-frequency electronic components, making this monomer suitable for advanced packaging and flexible circuit applications.
Polymers derived from 2,2-Bis(aminoethoxy)propane provide a balance between the extreme thermal resistance of rigid aromatic polyimides and the lower stability of simple aliphatic systems. While a rigid polyimide like PMDA-ODA exhibits a glass transition temperature (Tg) of 419 °C, it is insoluble and difficult to process. [1] A more processable aromatic analog containing the same isopropylidene core, BAPP, yields a polyimide with a Tg of ~225-230 °C. [2] The use of the aliphatic 2,2-Bis(aminoethoxy)propane allows for the formulation of even more flexible systems with a moderate Tg (e.g., >150 °C), suitable for applications that do not require extreme temperature resistance but demand flexibility and processability. [3]
| Evidence Dimension | Glass Transition Temperature (Tg) of Resulting Polyimide |
| Target Compound Data | Enables flexible systems with moderate Tg (e.g., >150 °C) |
| Comparator Or Baseline | Rigid Aromatic (PMDA-ODA): 419 °C. Bulky Aromatic (BAPP-ODPA): 225-230 °C. |
| Quantified Difference | Provides a lower Tg than rigid aromatic systems, enabling greater flexibility while maintaining performance well above standard plastics. |
| Conditions | Thermally cured polyimide films. |
This allows for precise tuning of thermomechanical properties, making it ideal for applications like flexible circuits or adhesives where high rigidity and extreme Tg are undesirable.
For formulating one- or two-part curable systems for electronics packaging, die attach, or flexible copper clad laminates. The compound's liquid form simplifies manufacturing, while its structure enables cured products with low dielectric constants (<3.9) and a moderate Tg (>150 °C) for thermal reliability. [1]
As a key monomer in synthesizing soluble polyimides or other high-performance polymers. Its ability to disrupt chain packing allows the creation of polymer solutions that can be processed into thin, flexible, and optically clear films or coatings via spin-coating or casting, avoiding the harsh processing of intractable aromatic polymers. [2]
For use as a reactive additive in rigid thermoset resins like epoxies or bismaleimides (BMIs). Its liquid form and flexible aliphatic backbone allow it to be easily blended into formulations to improve the fracture toughness and reduce the brittleness of the final cured material.